![molecular formula C17H15ClFN3O2S2 B2749687 4-Chloro-2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)benzo[d]thiazole CAS No. 955663-09-9](/img/structure/B2749687.png)
4-Chloro-2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)benzo[d]thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)benzo[d]thiazole is a complex organic compound that belongs to the class of benzo[d]thiazoles. This compound features a unique combination of a benzo[d]thiazole core, a piperazine ring, and a sulfonyl group attached to a fluorophenyl moiety. These structural elements confer a range of chemical and biological properties, making it a subject of interest in various fields of scientific research.
作用機序
Target of Action
The primary target of this compound is the human Toll-like receptor 4 (TLR4) . TLR4 is a protein that plays a vital role in the body’s immune response by recognizing foreign substances and passing on signals to the immune system .
Mode of Action
The compound interacts with its target through a series of hydrogen bonds and non-hydrogen bonded interactions . It forms three hydrogen bonds with the residues PHE144, ILE146, and GLY147 through the benzothiazole –S O group . Additionally, it displays pi-sigma interactions with LEU117 and pi-alkyl interactions with LEU138 residues with the fluoro substituted aromatic phenyl group .
Biochemical Pathways
The compound’s interaction with TLR4 can affect the immune response pathways . By binding to TLR4, it can modulate the body’s immune response, potentially influencing the outcomes of diseases where the immune response plays a critical role .
Pharmacokinetics
The compound’s ability to bind to tlr4 suggests it may have good bioavailability .
Result of Action
The compound’s action results in a modulation of the body’s immune response . By binding to TLR4, it can influence the body’s response to foreign substances, potentially leading to changes in the progression of diseases where the immune response is a factor .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. These could include the presence of other molecules, pH levels, temperature, and the specific characteristics of the target site .
生化学分析
Biochemical Properties
It is known that the compound can participate in various biochemical reactions . It has been suggested that the compound may interact with enzymes, proteins, and other biomolecules
Cellular Effects
The effects of 4-Chloro-2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)benzo[d]thiazole on various types of cells and cellular processes are not yet fully known. Preliminary studies suggest that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Preliminary studies are focused on identifying any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Current research is focused on identifying any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)benzo[d]thiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzo[d]thiazole Core: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Chlorine Atom: Chlorination of the benzo[d]thiazole core can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Piperazine Coupling: The final step involves coupling the sulfonylated fluorophenyl compound with piperazine under basic conditions, often using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
4-Chloro-2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)benzo[d]thiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzo[d]thiazole ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions, while the benzo[d]thiazole ring can undergo oxidation to form sulfoxides or sulfones.
Coupling Reactions: The piperazine ring can participate in coupling reactions with various electrophiles, expanding the compound’s structural diversity.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substituted Benzo[d]thiazoles: Resulting from nucleophilic substitution.
Sulfoxides and Sulfones: From oxidation of the thiazole ring.
Piperazine Derivatives: From coupling reactions with various electrophiles.
科学的研究の応用
4-Chloro-2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)benzo[d]thiazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
類似化合物との比較
Similar Compounds
4-Chloro-2-(4-(phenylsulfonyl)piperazin-1-yl)benzo[d]thiazole: Lacks the fluorine atom, which may alter its biological activity.
2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)benzo[d]thiazole: Lacks the chlorine atom, potentially affecting its reactivity and interactions.
4-Chloro-2-(4-(methylsulfonyl)piperazin-1-yl)benzo[d]thiazole: Contains a methyl group instead of a fluorophenyl group, which can influence its chemical properties.
Uniqueness
The presence of both chlorine and fluorophenyl sulfonyl groups in 4-Chloro-2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)benzo[d]thiazole imparts unique chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
特性
IUPAC Name |
4-chloro-2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN3O2S2/c18-14-2-1-3-15-16(14)20-17(25-15)21-8-10-22(11-9-21)26(23,24)13-6-4-12(19)5-7-13/h1-7H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUDXBRFZXBJSPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=CC=C3Cl)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(3-methoxyphenyl)-2-((2-morpholino-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2749604.png)
![N-(2,3-dimethylphenyl)-2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2749606.png)
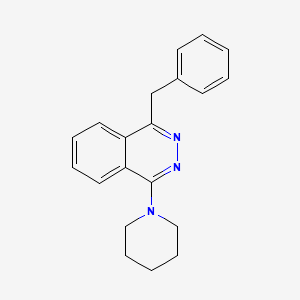
![4-(1H-pyrrol-1-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide](/img/structure/B2749610.png)
![5-[(E)-2-phenylethenyl]sulfonyl-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2749611.png)
![2-Chloro-3-iodo-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2749612.png)
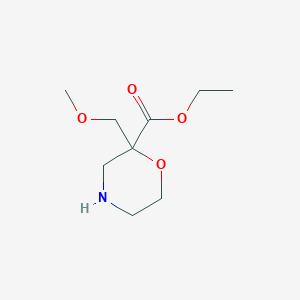
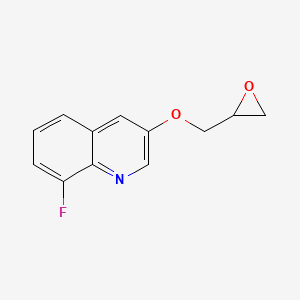
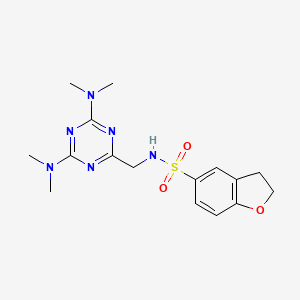

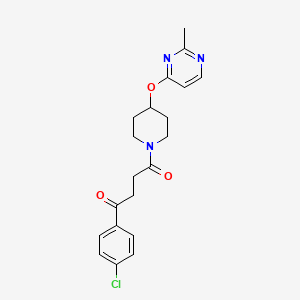
![3-(3,4-Dimethylphenoxy)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)chromen-4-one](/img/structure/B2749624.png)
![4-(6-{[(4-Chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)morpholine](/img/structure/B2749625.png)

